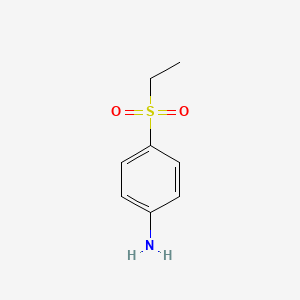

Acetophenone, 2-(imidazol-1-YL)-

描述

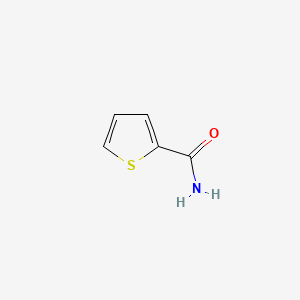

“Acetophenone, 2-(imidazol-1-YL)-” is a chemical compound that has been used in the synthesis of ®- (+)-4′- (imidozol-1-yl)-phenyl ethanol using a spiroborate catalyst . It is a selective thromboxane synthesis inhibitor .

Synthesis Analysis

While specific synthesis methods for “Acetophenone, 2-(imidazol-1-YL)-” were not found in the search results, it is known that imidazole derivatives have been synthesized from the use of glyoxal and formaldehyde in ammonia . More detailed information may be found in the referenced papers .

Physical And Chemical Properties Analysis

“Acetophenone, 2-(imidazol-1-YL)-” is a white to yellow powder . Its molecular formula is C19H18N2O and its molecular weight is 290.4 g/mol .

科学研究应用

Enzyme Inhibition

“Acetophenone, 2-(imidazol-1-YL)-” has been studied for its inhibitory properties against certain metabolic enzymes. Synthesized imidazolium salts derived from this compound have shown potent inhibition effects toward acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), with inhibition constants (K_i values) in the nanomolar range . These findings suggest potential therapeutic applications in treating diseases associated with enzyme dysregulation.

Synthesis of N-Heterocyclic Compounds

The compound plays a crucial role in the synthesis of new N-heterocyclic compounds, particularly imidazolium salts. These salts are synthesized by reacting “Acetophenone, 2-(imidazol-1-YL)-” with various benzyl halides, which can contain either electron-donating or electron-withdrawing groups . This process contributes to the field of organic and organometallic chemistry, where such compounds have diverse applications.

Thromboxane Synthesis Inhibition

“Acetophenone, 2-(imidazol-1-YL)-” has been identified as a selective thromboxane synthesis inhibitor. This application is significant in cardiovascular research, as thromboxane is a compound that can induce platelet aggregation and vasoconstriction. By inhibiting its synthesis, the compound could potentially be used to prevent thrombotic events .

Antimicrobial Activity

Research has indicated that compounds based on the imidazole ring structure, including derivatives of “Acetophenone, 2-(imidazol-1-YL)-”, exhibit antimicrobial properties. These activities have been investigated against various bacterial strains, with most synthesized compounds showing moderate antibacterial activity . This opens up possibilities for developing new antimicrobial agents.

Molecular Docking Studies

“Acetophenone, 2-(imidazol-1-YL)-” derivatives have been used in molecular docking studies to prospect for potential inhibitors against AChE and hCAs. These studies are crucial for understanding the interaction between drugs and their target enzymes, which is fundamental in the design of enzyme inhibitors with therapeutic potential .

ADMET-Based Approach

An ADMET-based approach has been applied to the synthesized imidazolium salts derived from “Acetophenone, 2-(imidazol-1-YL)-”. ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity, which are key factors in determining the drug-likeness of a compound. This approach helps in predicting the safety and efficacy of potential drug candidates .

作用机制

“Acetophenone, 2-(imidazol-1-YL)-” is a selective thromboxane synthesis inhibitor . Thromboxane is a substance made by platelets that causes blood clotting and constriction of blood vessels. By inhibiting the synthesis of thromboxane, this compound could potentially have effects on blood clotting and blood vessel constriction .

安全和危害

“Acetophenone, 2-(imidazol-1-YL)-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

未来方向

While specific future directions for “Acetophenone, 2-(imidazol-1-YL)-” were not found in the search results, it is known that imidazole derivatives have a wide range of applications in medicinal chemistry, including antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others . This suggests that “Acetophenone, 2-(imidazol-1-YL)-” and similar compounds could have potential applications in these areas.

属性

IUPAC Name |

2-imidazol-1-yl-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJNXVLQSKPUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178856 | |

| Record name | Acetophenone, 2-(imidazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetophenone, 2-(imidazol-1-YL)- | |

CAS RN |

24155-34-8 | |

| Record name | 2-(1H-Imidazol-1-yl)-1-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24155-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 2-(imidazol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2-(imidazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。